

A-Z Guide to N-Isopropylmaleimide: Stability and Storage Protocols

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-Isopropylmaleimide**

Cat. No.: **B086963**

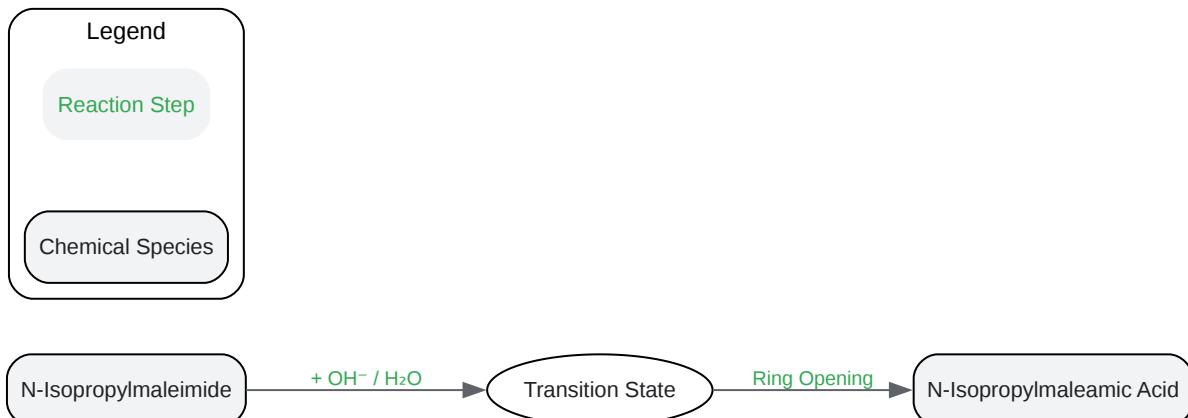
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

N-Isopropylmaleimide is a vital reagent used in bioconjugation, polymer synthesis, and as a metabolite in various biochemical pathways. Its utility is intrinsically linked to the reactivity of the maleimide moiety. However, this reactivity also makes it susceptible to degradation, necessitating a thorough understanding of its stability profile and adherence to strict storage and handling protocols to ensure experimental reproducibility and product integrity. This technical guide provides an in-depth overview of the stability and recommended storage conditions for **N-Isopropylmaleimide**.

Chemical and Physical Properties

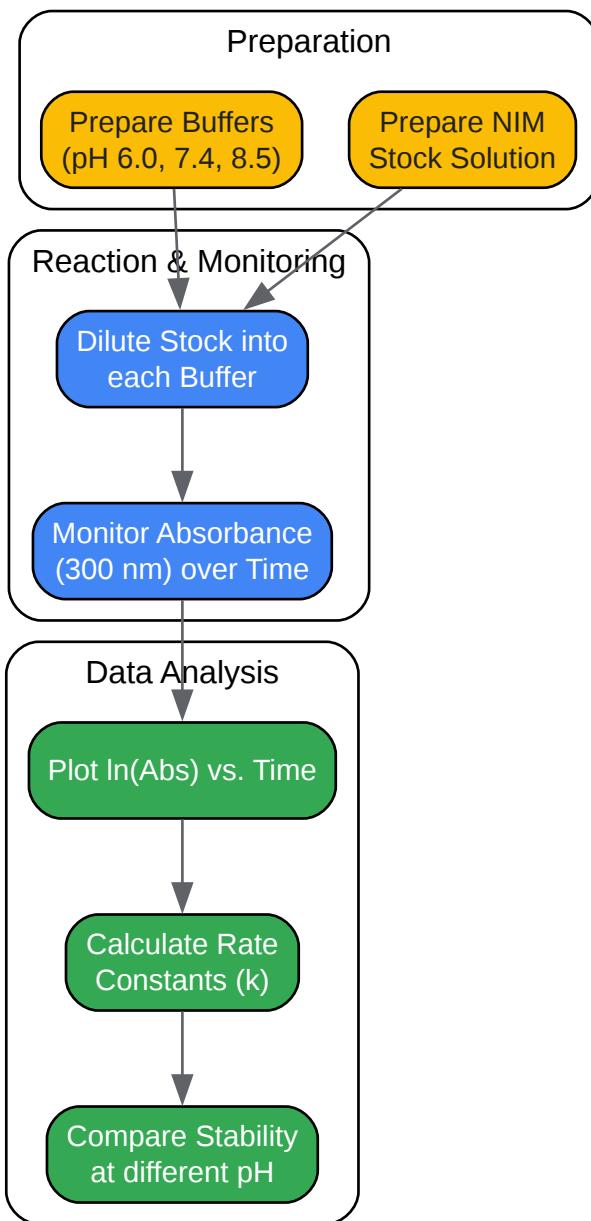
A foundational understanding of the physicochemical properties of **N-Isopropylmaleimide** is essential for its proper handling and application. Key properties are summarized below.


Property	Value
Molecular Formula	C ₇ H ₉ NO ₂ [1]
Molecular Weight	139.15 g/mol [1]
Appearance	Powder [1]
Boiling Point	217.6 °C [1]
Synonyms	1-propan-2-ylpyrrole-2,5-dione [2]
CAS Number	1073-93-4 [1] or 29720-92-1 [3] [4]

Chemical Stability and Degradation Pathways

N-Isopropylmaleimide is chemically stable under standard ambient and recommended storage conditions.[\[5\]](#) However, its stability is compromised by moisture, elevated pH, light, and the presence of radical initiators. The two primary degradation pathways are hydrolysis and polymerization.

The maleimide ring is susceptible to hydrolysis, which involves the nucleophilic attack of a water molecule or hydroxide ion on one of the carbonyl carbons, leading to ring-opening. This reaction produces the corresponding N-isopropylmaleamic acid.


- pH-Dependence: The rate of hydrolysis is significantly influenced by pH. While relatively slow at neutral or acidic pH, the reaction is accelerated under basic conditions (pH > 7.5).[\[6\]](#) Studies on analogous N-alkylmaleimides confirm that hydrolysis can occur and is a critical factor in the stability of maleimide-thiol conjugates.[\[7\]](#) The reaction with primary amines also becomes more prevalent at pH values above 7.5.[\[6\]](#)

[Click to download full resolution via product page](#)

Caption: Hydrolysis pathway of **N-Isopropylmaleimide**.

The vinyl group (C=C double bond) in the maleimide ring can undergo free-radical polymerization.[1][8] This process leads to the formation of high molecular weight polymers, depleting the active monomeric reagent.

- Initiators: Polymerization can be initiated by heat, UV light, or chemical free-radical initiators such as azobisisobutyronitrile (AIBN).[9][10] Experimental protocols for the polymerization of N-substituted maleimides often involve refluxing in a solvent like THF with AIBN at temperatures around 65°C.[9][10]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Isopropylmaleimide | CymitQuimica [cymitquimica.com]
- 2. PubChemLite - N-isopropylmaleimide (C7H9NO2) [pubchemlite.lcsb.uni.lu]
- 3. N-ISOPROPYLMALEIMIDE | 29720-92-1 [chemicalbook.com]
- 4. N-ISOPROPYLMALEIMIDE CAS#: 29720-92-1 [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 9. zenodo.org [zenodo.org]
- 10. scispace.com [scispace.com]
- To cite this document: BenchChem. [A-Z Guide to N-Isopropylmaleimide: Stability and Storage Protocols]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086963#n-isopropylmaleimide-stability-and-storage-conditions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com